6-Amino-3-fluoro-2-(trifluoromethoxy)phenol
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Overview
Description
6-Amino-3-fluoro-2-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C₇H₅F₄NO₂ and a molecular weight of 211.12 g/mol . This compound is characterized by the presence of an amino group, a fluoro group, and a trifluoromethoxy group attached to a phenol ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-fluoro-2-(trifluoromethoxy)phenol typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-fluoro-2-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the phenol ring .
Scientific Research Applications
6-Amino-3-fluoro-2-(trifluoromethoxy)phenol is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-3-fluoro-2-(trifluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the amino and fluoro groups can modulate its reactivity and stability . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Amino-6-(trifluoromethyl)phenol
- 3-Fluoro-4-(trifluoromethoxy)aniline
- 4-Amino-3-fluoro-2-(trifluoromethoxy)phenol .
Uniqueness
6-Amino-3-fluoro-2-(trifluoromethoxy)phenol is unique due to the specific combination of functional groups attached to the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various research applications .
Properties
IUPAC Name |
6-amino-3-fluoro-2-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO2/c8-3-1-2-4(12)5(13)6(3)14-7(9,10)11/h1-2,13H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWPKKSDVSYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)O)OC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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